5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one
Description
5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2-one core substituted with a 4-(tert-butyl)phenylmethylene group at position 5 and an imino group at position 2. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
(5Z)-4-amino-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(15)16-13(17)18-11/h4-8H,1-3H3,(H2,15,16,17)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDJSCWQOYORX-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=NC(=O)S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=NC(=O)S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity (logP ~4.5 predicted in silico for analogues), compared to polar substituents like dimethylamino (logP ~3.2) or methoxy (logP ~2.8) . Thioxo (C=S) groups (e.g., in ) may improve hydrogen-bonding interactions with biological targets compared to imino (C=N) groups . Cyclohexylidene vs.
Key Observations :
- The use of EDDA in provides high yields (85–90%) under mild conditions, suggesting its superiority over traditional catalysts like ammonium acetate .
- Recrystallization from glacial acetic acid is a common purification step for thiazolidinones .
Physicochemical and Drug-Like Properties
Table 3: In Silico Predicted Properties
Key Observations :
- All compounds comply with Lipinski’s rules (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), suggesting oral bioavailability .
- The absence of hydrogen bond donors in thioxo derivatives (e.g., ) may reduce solubility compared to the imino-containing target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
